molecular formula C12H16OSi B1589720 4-(Trimethylsilylethynyl)benzyl alcohol CAS No. 275386-60-2

4-(Trimethylsilylethynyl)benzyl alcohol

Cat. No.: B1589720
CAS No.: 275386-60-2
M. Wt: 204.34 g/mol
InChI Key: WBNXRSFSSANBSA-UHFFFAOYSA-N
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Description

4-(Trimethylsilylethynyl)benzyl alcohol is a versatile organic compound characterized by its unique structure, which includes a benzyl alcohol moiety and a trimethylsilylethynyl group

Synthetic Routes and Reaction Conditions:

  • Sonogashira Coupling Reaction: One common method to synthesize this compound involves the Sonogashira coupling reaction between 4-bromobenzyl alcohol and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst.

  • Hydroboration-Oxidation: Another approach is the hydroboration-oxidation of 4-(trimethylsilylethynyl)benzaldehyde, followed by reduction to the corresponding alcohol.

Industrial Production Methods: The industrial production of this compound typically involves scaling up the Sonogashira coupling reaction, optimizing reaction conditions to achieve high yields, and ensuring the purity of the final product through various purification techniques.

Types of Reactions:

  • Oxidation: this compound can be oxidized to 4-(trimethylsilylethynyl)benzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC).

  • Reduction: The compound can be reduced to 4-(trimethylsilylethynyl)benzylamine using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: It can undergo nucleophilic substitution reactions, where the trimethylsilylethynyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: PCC, dichloromethane (DCM), room temperature.

  • Reduction: LiAlH4, ether, 0°C to room temperature.

  • Substitution: Various nucleophiles, polar aprotic solvents, elevated temperatures.

Major Products Formed:

  • Oxidation: 4-(Trimethylsilylethynyl)benzaldehyde.

  • Reduction: 4-(Trimethylsilylethynyl)benzylamine.

  • Substitution: Various substituted benzyl alcohols depending on the nucleophile used.

Scientific Research Applications

4-(Trimethylsilylethynyl)benzyl alcohol finds applications in several scientific research areas:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(Trimethylsilylethynyl)benzyl alcohol exerts its effects depends on its specific application. For example, in biochemical assays, it may act as a competitive inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding.

Molecular Targets and Pathways Involved:

  • Enzymes: Specific enzymes that interact with the compound, leading to inhibition or activation of biochemical pathways.

  • Pathways: Various metabolic and signaling pathways influenced by the compound's presence.

Comparison with Similar Compounds

4-(Trimethylsilylethynyl)benzyl alcohol is unique due to its trimethylsilylethynyl group, which imparts distinct chemical properties compared to other benzyl alcohols. Similar compounds include:

  • 4-(Trimethylsilylethynyl)benzaldehyde: Similar structure but with an aldehyde group instead of an alcohol.

  • 4-(Trimethylsilylethynyl)benzylamine: Similar structure but with an amine group instead of an alcohol.

Properties

IUPAC Name

[4-(2-trimethylsilylethynyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OSi/c1-14(2,3)9-8-11-4-6-12(10-13)7-5-11/h4-7,13H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNXRSFSSANBSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459786
Record name 4-(Trimethylsilylethynyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

275386-60-2
Record name 4-(Trimethylsilylethynyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under argon condition, 4-((trimethylsilyl)ethynyl)benzoic acid methyl ester (316 mg, 1.36 mmol) was dissolved in 5 mL of dry THF, and then cooled to 0° C., and LiAlH4 (2.04 mL, 1.0 M solution in THF, 2.04 mmol) was slowly added thereto. Upon completion of the reaction after stirring for 30 minutes at 0° C., the reaction was terminated by adding 77 μL of water, 154 μL of 10% aqueous sodium hydroxide solution and then 231 μL of water. When the white viscous precipitate was produced, the mixture was filtered through a silica pad to remove the precipitate. The resulting solution was concentrated by distillation under reduced pressure, and purified by column chromatography to obtain 258 mg (1.26 mmol, 93%) of the desired compound.
Quantity
316 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.04 mL
Type
reactant
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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